REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([B:10]2[O:14]C(C)(C)C(C)(C)[O:11]2)[CH:7]=[C:6]([F:19])[C:3]=1[C:4]#[N:5]>CC(C)=O.O>[C:4]([C:3]1[C:2]([F:1])=[CH:9][C:8]([B:10]([OH:14])[OH:11])=[CH:7][C:6]=1[F:19])#[N:5]
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Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)F
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
NaIO4
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Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
NH4OAc
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum at 40° C. until most of acetone
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
2N NaOH (1 L) solution was added
|
Type
|
STIRRING
|
Details
|
with stirring over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with CH2Cl2 (1 L)
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 5N hydrochloric acid at 0° C. until pH=2
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1F)B(O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |